molecular formula C9H10F3NO2 B13669828 1-(3-Methoxy-5-(trifluoromethyl)pyridin-2-yl)ethanol

1-(3-Methoxy-5-(trifluoromethyl)pyridin-2-yl)ethanol

Cat. No.: B13669828
M. Wt: 221.18 g/mol
InChI Key: GWYOWRMZNXLMJT-UHFFFAOYSA-N
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Description

1-(3-Methoxy-5-(trifluoromethyl)pyridin-2-yl)ethanol is a chemical compound that belongs to the class of trifluoromethylpyridines. These compounds are known for their unique physicochemical properties, which make them valuable in various fields such as agrochemicals, pharmaceuticals, and materials science

Preparation Methods

The synthesis of 1-(3-Methoxy-5-(trifluoromethyl)pyridin-2-yl)ethanol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs boron reagents and palladium catalysts under mild conditions . Another approach involves the use of trifluoromethylation reactions, where the trifluoromethyl group is introduced into the pyridine ring through various reagents and catalysts . Industrial production methods often optimize these reactions for higher yields and cost-effectiveness.

Chemical Reactions Analysis

1-(3-Methoxy-5-(trifluoromethyl)pyridin-2-yl)ethanol undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and mild reducing agents for reduction. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-(3-Methoxy-5-(trifluoromethyl)pyridin-2-yl)ethanol involves its interaction with molecular targets through its trifluoromethyl and methoxy groups. These groups can form hydrogen bonds and other interactions with proteins, enzymes, and receptors, modulating their activity. The pathways involved depend on the specific biological target and the context in which the compound is used .

Comparison with Similar Compounds

1-(3-Methoxy-5-(trifluoromethyl)pyridin-2-yl)ethanol can be compared with other trifluoromethylpyridine derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and interaction profiles compared to its analogs.

Properties

Molecular Formula

C9H10F3NO2

Molecular Weight

221.18 g/mol

IUPAC Name

1-[3-methoxy-5-(trifluoromethyl)pyridin-2-yl]ethanol

InChI

InChI=1S/C9H10F3NO2/c1-5(14)8-7(15-2)3-6(4-13-8)9(10,11)12/h3-5,14H,1-2H3

InChI Key

GWYOWRMZNXLMJT-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=C(C=N1)C(F)(F)F)OC)O

Origin of Product

United States

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